molecular formula C31H45N3O21 B12514449 Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP

Cat. No.: B12514449
M. Wt: 795.7 g/mol
InChI Key: TVDCKIMQUNLKLE-UHFFFAOYSA-N
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Description

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP is a synthetic glycan compound that consists of a sialic acid (Neu5Ac) linked to a galactose (Gal) and N-acetylglucosamine (GlcNAc) moiety, with a para-nitrophenyl (pNP) group attached. This compound is often used in biochemical research to study glycan interactions and enzymatic activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the final attachment of the pNP group. The process often starts with the preparation of protected monosaccharide building blocks, followed by sequential glycosylation to form the desired trisaccharide structure. The final step involves the attachment of the pNP group under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated glycan synthesizers. These machines can efficiently carry out the complex sequence of reactions required to produce the compound in high purity and yield. The process is optimized to ensure reproducibility and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as amines or thiols .

Scientific Research Applications

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP has a wide range of scientific research applications, including:

    Chemistry: Used as a substrate in glycosylation reactions to study enzyme specificity and activity.

    Biology: Employed in cell biology to investigate glycan interactions with proteins and cell surface receptors.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents targeting glycan-mediated processes.

    Industry: Applied in the production of glycan-based materials and biotechnological products.

Mechanism of Action

The mechanism by which Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP exerts its effects involves its interaction with specific molecular targets, such as glycan-binding proteins and enzymes. The compound’s structure allows it to mimic natural glycans, enabling it to bind to these targets and modulate their activity. This interaction can influence various biological pathways, including cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP can be compared with other similar compounds, such as:

This compound stands out due to its specific glycan sequence and the presence of the pNP group, making it a valuable tool in glycoscience research.

Properties

IUPAC Name

5-acetamido-2-[[6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-22(42)24(44)25(45)29(53-18)54-26-17(9-36)52-28(20(23(26)43)33-12(2)38)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCKIMQUNLKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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